N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-10-3-4-11(2)16-15(10)20-17(23-16)19-14(21)9-22-13-7-5-12(18)6-8-13/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJVKQIBIIKQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares key features with other acetamide derivatives, particularly in the use of thiazol/benzo[d]thiazol cores and halogenated aryl groups. Below is a comparative analysis:
Physicochemical Properties
- logP : Higher logP values (e.g., in halogenated analogs) correlate with enhanced microbial cell membrane penetration .
- Tautomerism : Unlike triazole-thiones (e.g., compounds [7–9]), the target compound’s thioacetamide group is less prone to tautomerism, favoring stability .
Crystallographic and Geometric Features
- The 61.8° dihedral angle between the dichlorophenyl and thiazol rings in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide suggests steric hindrance, which may reduce binding affinity compared to the target compound’s planar benzo[d]thiazol system .
Research Findings and Implications
- Antimicrobial Superiority : The target compound’s combination of a benzo[d]thiazol core and fluorophenylthio group may outperform simpler thiazol derivatives (e.g., MICs <25 µmol/L against MRSA) .
- Synthetic Scalability : Carbodiimide-mediated synthesis (as in ) offers a reproducible route for large-scale production.
- SAR Insights : Positional isomerism (e.g., 4-fluoro vs. 2-fluoro) and core hybridization (benzo[d]thiazol vs. triazole) critically influence bioactivity and pharmacokinetics .
Q & A
How can researchers optimize the synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide to improve yield and purity?
Basic Research Focus
Synthetic optimization requires careful control of reaction parameters such as solvent polarity (e.g., dimethylformamide or dichloromethane), temperature (reflux vs. room temperature), and catalyst selection. For example, thiazole ring formation often involves cyclization of 2-aminothiophenol derivatives with α-haloketones, where solvent choice directly impacts reaction kinetics . Post-synthetic purification via column chromatography or recrystallization in ethanol can enhance purity. Yield improvements may involve protecting-group strategies for reactive sites like the thioacetamide moiety .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is essential for confirming connectivity, particularly for distinguishing between regioisomers in the benzo[d]thiazole core . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry and crystal packing. For sulfur-containing groups, sulfur K-edge XANES can probe electronic environments .
How can molecular docking simulations elucidate the mechanism of action for this compound’s observed anticancer activity?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the compound’s fluorophenyl-thioacetamide group and target proteins like tubulin or kinase enzymes. For example, the thioether moiety may act as a hydrogen-bond acceptor with residues in the ATP-binding pocket of kinases. Validation requires correlating docking scores (binding affinity predictions) with in vitro IC50 values from enzyme inhibition assays . Contradictions between computational and experimental data may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations .
What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
Advanced Research Focus
Polymorphism can lead to discrepancies in unit cell parameters or diffraction patterns. Use SHELXL’s twin refinement for handling twinned crystals . Pair crystallographic data with differential scanning calorimetry (DSC) to identify thermodynamic stability differences between polymorphs. For ambiguous electron density maps, re-refinement with alternative space groups (e.g., P21/c vs. P1) and validation via R-factor analysis (Rint < 5%) is recommended .
How do substituent modifications (e.g., fluorine vs. methoxy groups) impact bioactivity?
Advanced Research Focus
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) and testing in standardized assays. Fluorine’s electronegativity enhances membrane permeability and metabolic stability, while methoxy groups may improve π-π stacking with aromatic enzyme pockets. Quantitative SAR (QSAR) models using Hammett σ constants or logP values can predict activity trends . For example, fluorinated analogs often show superior IC50 values in kinase inhibition compared to non-fluorinated counterparts .
What methodologies address low aqueous solubility in preclinical testing?
Advanced Research Focus
Solubility challenges arise from the compound’s hydrophobic benzo[d]thiazole core. Strategies include:
- Co-solvent systems : Use ethanol or PEG-400 in phosphate-buffered saline (PBS) for in vitro assays.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance bioavailability.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .
Validate solubility enhancements via HPLC-UV quantification and in vivo pharmacokinetic studies (Cmax, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
